molecular formula C7H4N4O4 B6174016 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid CAS No. 2490402-45-2

3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid

Cat. No. B6174016
CAS RN: 2490402-45-2
M. Wt: 208.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid is a chemical compound . It is a member of the pyrazolo[1,5-a]pyrazine family . The compound is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid includes a pyrazolo[1,5-a]pyrazine core with a nitro group at the 3-position and a carboxylic acid group at the 4-position . The molecular formula is C7H4N4O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the development of new synthetic routes and applications for these compounds could be an area of interest .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid involves the nitration of pyrazolo[1,5-a]pyrazine-4-carboxylic acid followed by reduction of the nitro group to an amino group and subsequent nitration of the amino group to form the final product.", "Starting Materials": [ "Pyrazolo[1,5-a]pyrazine-4-carboxylic acid", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Ammonium nitrate" ], "Reaction": [ "Step 1: Nitration of Pyrazolo[1,5-a]pyrazine-4-carboxylic acid with nitric acid and sulfuric acid to form 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid", "Step 2: Reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst", "Step 3: Nitration of the amino group with ammonium nitrate to form 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid" ] }

CAS RN

2490402-45-2

Product Name

3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid

Molecular Formula

C7H4N4O4

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.